molecular formula C15H18N2O B6748970 1H-indol-2-yl-(2-methylpiperidin-1-yl)methanone

1H-indol-2-yl-(2-methylpiperidin-1-yl)methanone

Cat. No.: B6748970
M. Wt: 242.32 g/mol
InChI Key: FPXPPFXWRQMPME-UHFFFAOYSA-N
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Description

1H-indol-2-yl-(2-methylpiperidin-1-yl)methanone is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-indol-2-yl-(2-methylpiperidin-1-yl)methanone typically involves the construction of the indole ring followed by the introduction of the piperidine moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring. The piperidine moiety can be introduced through various alkylation or acylation reactions.

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1H-indol-2-yl-(2-methylpiperidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form oxindole derivatives.

    Reduction: Reduction of the carbonyl group can yield secondary alcohols.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Secondary alcohols.

    Substitution: Halogenated, nitrated, or sulfonated indole derivatives.

Scientific Research Applications

1H-indol-2-yl-(2-methylpiperidin-1-yl)methanone has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-indol-2-yl-(2-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. The piperidine moiety may enhance the compound’s binding affinity and selectivity. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural modifications.

Comparison with Similar Compounds

Similar Compounds

    1H-indole-2-carboxylic acid: Another indole derivative with different functional groups.

    2-methyl-1H-indole: Lacks the piperidine moiety but shares the indole core structure.

    1H-indol-3-ylmethanamine: Contains an amine group instead of the piperidine moiety.

Uniqueness

1H-indol-2-yl-(2-methylpiperidin-1-yl)methanone is unique due to the presence of both the indole and piperidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile chemical reactivity and potential bioactivity, making it a valuable compound in research and development.

Properties

IUPAC Name

1H-indol-2-yl-(2-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-11-6-4-5-9-17(11)15(18)14-10-12-7-2-3-8-13(12)16-14/h2-3,7-8,10-11,16H,4-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPXPPFXWRQMPME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2=CC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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